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Compound of Interest

Compound Name: Centanafadine

Cat. No.: B1258622 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals designing clinical studies to determine the optimal washout period

for patients transitioning from stimulant medications to centanafadine. As centanafadine is an

investigational non-stimulant, establishing a safe and effective transition protocol is a critical

research objective.

Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it necessary when transitioning between ADHD

medications?

A washout period is a designated time in a clinical trial during which a participant does not

receive any active treatment before starting a new experimental drug.[1][2][3] The primary

goals are to allow the previous medication to be eliminated from the body, preventing potential

drug-drug interactions, and to ensure that the observed effects can be accurately attributed to

the new treatment.[2][3] This "treatment-naive" state is crucial for evaluating the true efficacy

and safety profile of the new medication.[2]

Q2: How is a theoretical washout period calculated?

The calculation is based on the pharmacokinetic principle of a drug's elimination half-life (t½),

which is the time it takes for the drug's concentration in the plasma to be reduced by half. It is

generally accepted that it takes approximately 4 to 5 half-lives for a drug to be almost
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completely eliminated from the body. The washout period is often calculated as a minimum of

four half-lives of the medication being discontinued.[2]

Q3: What are the potential risks of an inadequate washout period?

An insufficient washout period can lead to several complications in a clinical study:

Confounded Efficacy Data: Overlapping effects of the previous stimulant and centanafadine
could make it impossible to determine the true efficacy of centanafadine alone.

Masked or Exaggerated Adverse Events: It can be difficult to attribute adverse events to the

correct substance. An overlapping effect could either mask a side effect of the new drug or

create a synergistic, more severe adverse event.

Pharmacodynamic Interactions: Since both stimulants and centanafadine modulate

norepinephrine and dopamine, there is a theoretical risk of over-stimulation, potentially

leading to cardiovascular effects or increased psychiatric symptoms.

Q4: What is the mechanism of action for centanafadine?

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also

referred to as a triple reuptake inhibitor.[4][5] It has the highest affinity for the norepinephrine

transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the

serotonin transporter (SERT).[1][2] This profile distinguishes it from traditional stimulants, which

primarily target dopamine and norepinephrine with minimal serotonergic effect.[4]

Pharmacokinetic Data for Washout Period
Calculation
To assist in the design of a transition study, the following table summarizes the elimination half-

lives of common stimulants and centanafadine. The recommended theoretical washout period

is calculated as 5 half-lives to ensure >96% elimination of the prior medication.
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Medication Class
Elimination Half-
Life (t½)

Calculated
Washout Period (5
x t½)

Centanafadine
SNDRI (Non-

Stimulant)

~4.0 - 4.5 hours[2][6]

[7]

N/A (Drug being

initiated)

Methylphenidate (IR) Stimulant (NDRI) ~2 - 3 hours[5][8] ~10 - 15 hours

d-Methylphenidate

(ER)
Stimulant (NDRI) ~3 hours (apparent)[6] ~15 hours

Mixed Amphetamine

Salts (IR)
Stimulant

~9 - 11 hours (d-

amphetamine)[9]

~45 - 55 hours (~2-3

days)

Mixed Amphetamine

Salts (XR)
Stimulant

~10 - 13 hours

(adults)[9]

~50 - 65 hours (~2-3

days)

Lisdexamfetamine Stimulant (Prodrug)
~11 hours (for d-

amphetamine)[9]
~55 hours (~2-3 days)

Note: IR = Immediate-Release, ER = Extended-Release. Half-life can vary based on age,

individual metabolism, and specific formulation.[6][9]

Troubleshooting Guide for Transition Experiments
Q: A participant is experiencing significant irritability and fatigue during the washout period.

How should this be managed?

A: These are common symptoms of stimulant withdrawal.[4][10][11] The initial "crash" phase

can occur within 1-2 days of cessation and may include depressed mood and prolonged sleep.

[7][11]

Protocol Response: Your protocol should include specific guidelines for managing

withdrawal. This may involve supportive care, ensuring proper diet and sleep, and regular

monitoring.[4][7] For severe symptoms, the protocol might allow for the use of non-trial

medications like short-term benzodiazepines for agitation, though this would be a

confounding factor and should be carefully documented.[7][11]
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Data Collection: It is critical to document these symptoms using standardized rating scales

(e.g., ADHD-RS, CGI-S) to distinguish them from baseline ADHD symptoms or potential

adverse effects of the new medication.

Q: After starting centanafadine, a participant reports nausea and decreased appetite. Are

these withdrawal symptoms or side effects?

A: Nausea and decreased appetite are among the most frequently reported treatment-

emergent adverse events (TEAEs) for centanafadine.[12][13] They are also known side

effects of stimulants.

Differentiation: The timing of symptom onset is key. If these symptoms appear or worsen

after the initiation of centanafadine, they are more likely to be side effects of the new

medication. Symptoms that are present and most severe during the washout period and then

resolve are more likely related to stimulant withdrawal.

Monitoring: The experimental protocol should include a schedule for frequent adverse event

monitoring, especially in the first week after initiating centanafadine, to capture the onset

and severity of such symptoms.[12]

Q: How can we mitigate the risk of "ADHD rebound" during the washout period?

A: ADHD rebound refers to the temporary return of ADHD symptoms at a greater intensity than

before medication was started.[4]

Patient Education: Clearly explain the possibility of rebound symptoms to participants in the

informed consent process so they are prepared.

Tapering Schedule: For patients on high doses of stimulants, a gradual dose reduction

(tapering) over several days before complete discontinuation may help mitigate severe

withdrawal and rebound.[4][10] The study protocol should clearly define this tapering

schedule versus an abrupt stop.

Environmental Support: Advise participants to minimize demanding tasks and ensure a

supportive environment during the washout phase.

Experimental Protocols
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Proposed Protocol: A Randomized, Double-Blind Study
to Determine the Optimal Washout Period
1. Study Objective: To compare the safety and efficacy of initiating centanafadine after a 3-day

versus a 7-day washout period following discontinuation of a long-acting stimulant (e.g., mixed

amphetamine salts XR).

2. Study Design:

A multi-center, randomized, double-blind, parallel-group study.

Group A: Participants undergo a 3-day washout period (receiving placebo) before initiating

centanafadine.

Group B: Participants undergo a 7-day washout period (receiving placebo) before initiating

centanafadine.

3. Participant Selection:

Inclusion Criteria: Adults (18-55 years) with a confirmed DSM-5 diagnosis of ADHD, stable

on a stimulant medication for at least 3 months.

Exclusion Criteria: History of substance use disorder, significant cardiovascular conditions, or

psychiatric comorbidities that could be confounded with stimulant withdrawal.

4. Methodology:

Screening Phase (Up to 4 weeks): Confirm eligibility, obtain informed consent, and collect

baseline data using the Adult ADHD Investigator Symptom Rating Scale (AISRS) and

Clinical Global Impression-Severity (CGI-S) scale.

Tapering Phase (Optional, 3-5 days): If applicable, a standardized taper of the existing

stimulant medication.

Randomization & Washout Phase (3 or 7 days): Participants are randomized to Group A or B

and receive a placebo washout. Daily monitoring for withdrawal symptoms and adverse

events is conducted via patient diary and telehealth check-ins.
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Treatment Phase (6 weeks): All participants initiate open-label centanafadine (e.g., 200

mg/day or 400 mg/day).[14] Efficacy and safety are assessed weekly.

Primary Endpoints:

Safety: Incidence and severity of treatment-emergent adverse events (TEAEs) in the first

week of centanafadine treatment.

Efficacy: Mean change from baseline in AISRS total score at Week 6.

Secondary Endpoints: Participant-reported withdrawal symptom severity during the washout

phase; time to onset of centanafadine efficacy.

5. Data Analysis:

TEAEs will be compared between Group A and Group B using chi-square or Fisher's exact

tests.

The change in AISRS scores will be analyzed using a mixed model for repeated measures

(MMRM) to compare the efficacy outcomes between the two washout durations.
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Caption: Mechanism of action of centanafadine as a triple reuptake inhibitor.
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Caption: Experimental workflow for determining optimal washout duration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What Is a Washout Period in Clinical Trials and Why It Matters for Safety | Celerion
[helpresearch.com]

2. springbiosolution.com [springbiosolution.com]

3. metastatictrialtalk.org [metastatictrialtalk.org]

4. Adderall Withdrawal: Symptoms and Timeline [health.com]

5. Methylphenidate - Wikipedia [en.wikipedia.org]

6. tandfonline.com [tandfonline.com]

7. Management of stimulant use - DACAS factsheet | SA Health [sahealth.sa.gov.au]

8. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Adderall Withdrawal: Symptoms, Duration, Remedies, and Prevention [webmd.com]

11. Amphetamine withdrawal management | SA Health [sahealth.sa.gov.au]

12. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit
Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

13. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release
in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

14. additudemag.com [additudemag.com]

To cite this document: BenchChem. [Technical Support Center: Optimizing Washout Periods
for Centanafadine Transition Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258622#optimizing-washout-periods-for-patients-
transitioning-from-stimulants-to-centanafadine]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1258622?utm_src=pdf-custom-synthesis
https://helpresearch.com/learn/what-is-a-washout-period
https://helpresearch.com/learn/what-is-a-washout-period
https://springbiosolution.com/glossary-of-clinical-terms/washout-period/
https://metastatictrialtalk.org/inside-clinical-trials/washout-period-2-2/
https://www.health.com/adderall-withdrawal-adhd-medication-shortage-7109240
https://en.wikipedia.org/wiki/Methylphenidate
https://www.tandfonline.com/doi/full/10.1080/17425255.2019.1675636
https://www.sahealth.sa.gov.au/wps/wcm/connect/public+content/sa+health+internet/resources/management+of+stimulant+use+dacas+factsheet
https://pubmed.ncbi.nlm.nih.gov/10628897/
https://pubmed.ncbi.nlm.nih.gov/10628897/
https://www.researchgate.net/publication/319769260_The_Clinical_Pharmacokinetics_of_Amphetamines_Utilized_in_the_Treatment_of_Attention-DeficitHyperactivity_Disorder
https://www.webmd.com/add-adhd/adderall-withdrawal
https://www.sahealth.sa.gov.au/wps/wcm/connect/public+content/sa+health+internet/clinical+resources/clinical+programs+and+practice+guidelines/substance+misuse+and+dependence/substance+withdrawal+management/amphetamine+withdrawal+management
https://pmc.ncbi.nlm.nih.gov/articles/PMC7292254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7292254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://www.additudemag.com/centanafadine-drug-for-adhd-ndsri-norepinephrine/
https://www.benchchem.com/product/b1258622#optimizing-washout-periods-for-patients-transitioning-from-stimulants-to-centanafadine
https://www.benchchem.com/product/b1258622#optimizing-washout-periods-for-patients-transitioning-from-stimulants-to-centanafadine
https://www.benchchem.com/product/b1258622#optimizing-washout-periods-for-patients-transitioning-from-stimulants-to-centanafadine
https://www.benchchem.com/product/b1258622#optimizing-washout-periods-for-patients-transitioning-from-stimulants-to-centanafadine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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